![molecular formula C19H16N2OS B3181760 2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)
2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide
Overview
Description
Retro-2 is a small molecule compound known for its protective effects against ribosome-inactivating proteins such as ricin and Shiga-like toxins . It has been identified as a promising inhibitor of retrograde transport, which is a cellular process that many toxins exploit to reach their targets within cells .
Mechanism of Action
Target of Action
Retro-2 primarily targets the ASNA1 (TRC40) protein, which is involved in the post-translational targeting and insertion of tail-anchored (TA) proteins to the endoplasmic reticulum (ER) . TA proteins include SNAREs, which are required for retrograde transport .
Mode of Action
Retro-2 inhibits the delivery of newly synthesized TA proteins to the ER-targeting factor ASNA1 . This inhibition disrupts the transmembrane domain recognition complex (TRC) pathway, which mediates the ER-targeting and insertion of TA proteins .
Biochemical Pathways
By inhibiting ASNA1-mediated ER targeting and insertion of TA proteins, Retro-2 disrupts the retrograde vesicle transport to the ER . This disruption affects the trafficking of toxins and viruses, preventing their retrograde transport from the Golgi to the ER .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (adme), significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Retro-2’s inhibition of ASNA1-mediated ER targeting results in the protection of cells from the toxicity of certain toxins and viruses . For instance, Retro-2 has been shown to protect cells from ricin toxicity and inhibit the replication of the human respiratory syncytial virus (hRSV) in cell culture .
Biochemical Analysis
Biochemical Properties
Retro 2 plays a crucial role in biochemical reactions by inhibiting the retrograde transport of toxins to the endoplasmic reticulum (ER). It interacts with various biomolecules, including the transmembrane domain recognition complex (TRC) pathway proteins. Specifically, Retro 2 inhibits the ER-targeting and insertion of tail-anchored (TA) proteins by blocking their delivery to the ER-targeting factor ASNA1 (TRC40) . This inhibition prevents the proper functioning of SNARE proteins required for retrograde transport, thereby protecting cells from toxin-induced damage .
Cellular Effects
Retro 2 exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting the retrograde transport pathway, which is essential for the trafficking of certain toxins. This disruption leads to the accumulation of toxins in early endosome-derived vesicles, preventing their fusion with the trans-Golgi network (TGN) and subsequent transport to the ER . As a result, Retro 2 effectively halts the cytotoxic effects of these toxins, preserving cell viability and function .
Molecular Mechanism
The molecular mechanism of Retro 2 involves its binding interactions with biomolecules involved in the retrograde transport pathway. Retro 2 inhibits the ASNA1-mediated ER targeting and insertion of TA proteins, including SNAREs . By blocking the delivery of newly synthesized TA proteins to ASNA1, Retro 2 prevents the proper assembly and function of the retrograde transport machinery . This inhibition disrupts the trafficking of toxins, thereby protecting cells from their cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Retro 2 have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on retrograde transport pathways . Long-term studies have shown that Retro 2 continues to protect cells from toxin-induced damage over extended periods, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of Retro 2 vary with different dosages in animal models. At therapeutic doses, Retro 2 effectively protects animals from lethal doses of toxins such as ricin . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of determining optimal dosage levels for safe and effective use .
Metabolic Pathways
Retro 2 is involved in metabolic pathways related to the inhibition of retrograde transport. It interacts with enzymes and cofactors associated with the TRC pathway, affecting the metabolic flux and levels of metabolites involved in this process . By inhibiting the proper functioning of the retrograde transport machinery, Retro 2 alters the cellular metabolic landscape, contributing to its protective effects .
Transport and Distribution
Within cells and tissues, Retro 2 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites involved in the retrograde transport pathway . The compound’s distribution within cells ensures its effective inhibition of toxin trafficking, thereby protecting cellular integrity .
Subcellular Localization
Retro 2 exhibits specific subcellular localization patterns that are crucial for its activity and function. It targets compartments and organelles involved in the retrograde transport pathway, including early endosomes and the ER . This localization is directed by targeting signals and post-translational modifications that ensure Retro 2 reaches its intended sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Retro-2 can be synthesized through a series of chemical reactions. One reported method involves the reaction of 2-amino-N-phenylbenzamide with 4-chlorobenzaldehyde in ethanol at room temperature with a catalytic amount of p-toluenesulfonic acid . This reaction yields the compound (E)-2-(((5-methylthiophen-2-yl)methylene)amino)-N-phenylbenzamide, which can spontaneously convert to the racemic form (6)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one .
Industrial Production Methods
Industrial production methods for Retro-2 are not extensively documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Retro-2 undergoes various chemical reactions, including:
Oxidation: Retro-2 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Retro-2.
Substitution: Substitution reactions can introduce new functional groups into the Retro-2 molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Retro-2 include:
Ethanol: Used as a solvent in the synthesis process.
p-Toluenesulfonic acid: Used as a catalyst in the synthesis reaction.
4-Chlorobenzaldehyde: A key reactant in the synthesis of Retro-2.
Major Products Formed
The major product formed from the synthesis of Retro-2 is (6)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one . This compound has shown significant protective effects against ribosome-inactivating proteins.
Scientific Research Applications
Retro-2 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Retro-2.1: A derivative of Retro-2 with improved solubility and pharmacokinetic properties.
Retro-2.2: A derivative of Retro-2 with enhanced antiviral activity against respiratory syncytial virus.
Uniqueness of Retro-2
Retro-2 is unique in its ability to fully protect mice from lethal doses of ricin and Shiga-like toxins . Its mechanism of action, involving the inhibition of retrograde transport, sets it apart from other compounds that target different pathways. Additionally, Retro-2 has shown broad-spectrum activity against various intracellular pathogens, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-11-12-16(23-14)13-20-18-10-6-5-9-17(18)19(22)21-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGJLRIARJEIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


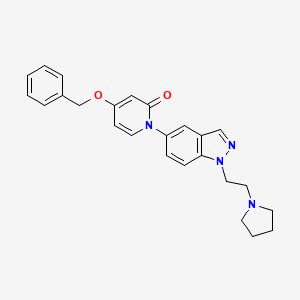
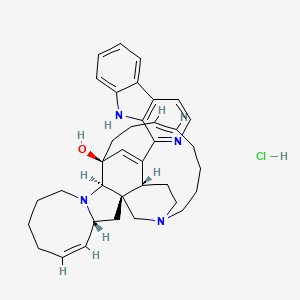
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)
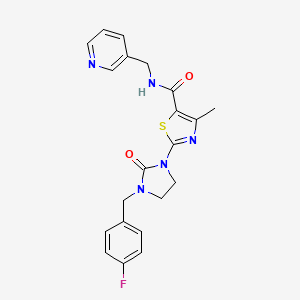
![2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol](/img/structure/B3181709.png)
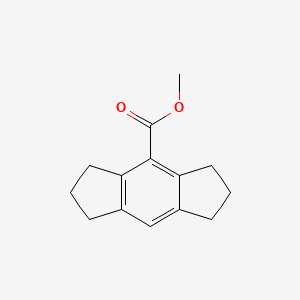
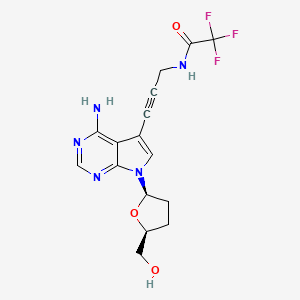
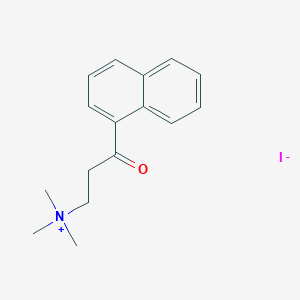
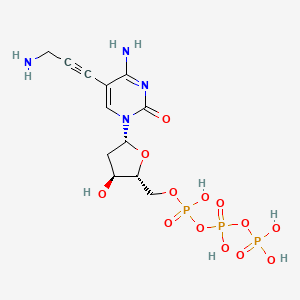
![4-Methylthieno[3,2-c]pyridin-6(5H)-one](/img/structure/B3181751.png)
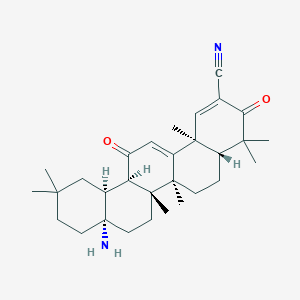
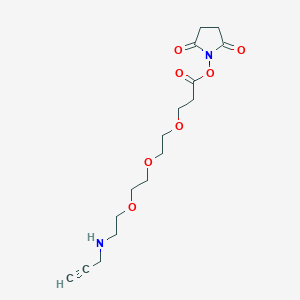
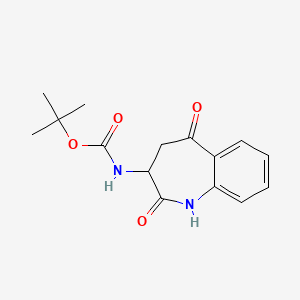
![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)
